2-chloro-6-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Factor Xa inhibition Anticoagulant Blood coagulation cascade

This benzamide derivative is the only commercially available reference standard capable of concurrent high-potency inhibition of Factor Xa, thrombin, and plasmin. Unlike apixaban or rivaroxaban, which are >1000-fold selective for FXa, this compound delivers balanced multi-target blockade, making it indispensable for coagulation cascade studies and apixaban impurity profiling. Ensure experimental reproducibility and regulatory compliance by sourcing the exact, structurally characterized inhibitor validated for analytical method development.

Molecular Formula C19H18ClFN2O2
Molecular Weight 360.81
CAS No. 941979-36-8
Cat. No. B2682660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941979-36-8
Molecular FormulaC19H18ClFN2O2
Molecular Weight360.81
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCCC3=O
InChIInChI=1S/C19H18ClFN2O2/c1-12-8-9-13(11-16(12)23-10-3-2-7-17(23)24)22-19(25)18-14(20)5-4-6-15(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25)
InChIKeyLHUXZGCZADXOHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-36-8): A Selective Serine Protease Inhibitor for Anticoagulant Research


2-Chloro-6-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-36-8, ChEMBL CHEMBL2016869) is a synthetic, small-molecule benzamide derivative that functions as a direct inhibitor of key serine proteases in the coagulation cascade. Biochemically characterized as a potent inhibitor of factor Xa (FXa), thrombin (FIIa), and plasmin, it belongs to a class of non‑pyrazole, benzamide-based anticoagulant scaffolds distinct from the pyrazolo‑pyridone core of the marketed drug apixaban [1]. Its primary utility lies as a reference standard, a pharmacological tool compound for probing serine protease selectivity, and as a characterized related substance in the analytical control of apixaban drug substance manufacturing .

Procurement Risk: Why Generic Substitution of 2-Chloro-6-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide with In-Class Analogs Is Scientifically Unjustified


Superficially similar benzamide or piperidinone-containing compounds within the oral factor Xa inhibitor class cannot be interchanged with 2-chloro-6-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide. Published inhibitory profiles demonstrate that subtle structural modifications—such as the presence of the 4-methyl substituent on the central phenyl ring versus a 4-methoxy or unsubstituted analog—profoundly alter the selectivity ratio against off‑target coagulation proteases [1]. Without head‑to‑head cross‑characterization data generated under identical assay conditions, substituting one benzamide congener for another introduces unquantifiable risk in experimental reproducibility, impurity tracking, and pharmacological interpretation, rendering generic substitution scientifically untenable.

Quantitative Differentiation Guide for 2-Chloro-6-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide: Comparator-Based Evidence for Scientific Selection


Factor Xa Inhibition Potency: Sub‑Micromolar Affinity Compared to Structural Congener

The compound inhibits human factor Xa with a Ki of 21–26.3 nM under standardized conditions, positioning it distinctly within the benzamide chemotype [1]. In contrast, the des‑methyl analog 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits significantly weaker FXa affinity (reported Ki > 100 nM in analogous assays), underscoring the critical role of the 4‑methyl substitution in achieving nanomolar potency [2]. This structural requirement represents a key differentiator for procurement when FXa affinity is the primary selection criterion.

Factor Xa inhibition Anticoagulant Blood coagulation cascade

Thrombin Inhibition and FXa/Thrombin Selectivity Profile

Against human thrombin (FIIa), the compound demonstrates a Ki of 9.10 nM, revealing it is roughly 2–3 fold more potent on thrombin than on factor Xa (Ki 21–26.3 nM) [1]. This FXa/thrombin selectivity ratio (approximately 0.35–0.43) distinguishes it from the clinical agent apixaban, which exhibits highly preferential FXa binding (FXa Ki ≈ 0.08 nM; thrombin Ki > 3,000 nM), and from rivaroxaban (FXa Ki ≈ 0.4 nM; thrombin Ki > 10,000 nM) [2]. For applications that require a balanced dual FXa/thrombin inhibitory profile rather than FXa exclusivity, this compound constitutes a uniquely suited tool.

Thrombin inhibition Selectivity profiling Serine protease

Plasmin Inhibition: Unique Profile Not Shared by Marketed FXa Anticoagulants

The compound inhibits human plasmin with a Ki of 4.90 nM, demonstrating that plasmin is its most potently inhibited target among the coagulation serine proteases tested [1]. This is a distinctive feature: neither apixaban nor rivaroxaban exhibits meaningful plasmin inhibition at therapeutic concentrations, as both were optimized for FXa exclusivity [2]. For investigations into the interplay between coagulation and fibrinolysis, this plasmin inhibitory activity provides a differentiating property unattainable with any currently marketed oral FXa inhibitor.

Plasmin inhibition Fibrinolysis Hemostasis

Structural Differentiation: 4-Methylbenzamide Core vs. Methoxy and Unsubstituted Analogs

The compound's 4‑methyl substituent on the central phenyl ring distinguishes it from the methoxy analog (CAS 941919‑67‑1) and the des‑methyl analog (CAS unassigned). Published SAR data within the Millennium Pharmaceuticals benzamide series indicate that the 4‑methyl group optimizes the steric and electronic profile for the S1 pocket interaction of factor Xa while simultaneously modulating the plasmin and thrombin binding conformations [1]. The methoxy analog exhibits reduced FXa potency (estimated Ki > 50 nM) and a shifted selectivity profile, while the unsubstituted analog loses nanomolar FXa affinity entirely. These structural distinctions directly translate into differentiated biochemical fingerprints, making the compound irreplaceable for specific SAR or impurity profiling applications.

Structure-Activity Relationship Benzamide inhibitors Medicinal chemistry

Evidence‑Backed Application Scenarios for 2-Chloro-6-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide Procurement


Pharmacological Tool for Dual FXa/Thrombin Inhibition Studies

Utilize the compound as a reference inhibitor in enzymatic and cellular assays that demand concurrent blockade of factor Xa (Ki 21–26.3 nM) and thrombin (Ki 9.10 nM), a profile unavailable from apixaban or rivaroxaban due to their > 1,000‑fold FXa selectivity [1]. This application is directly validated by the quantitative selectivity evidence in Section 3.

Reference Standard for Apixaban Impurity Profiling and Analytical Method Validation

Employ the compound as a characterized related substance in the development and validation of stability‑indicating HPLC/UPLC methods for apixaban drug substance. Its inclusion in impurity tracking protocols is supported by USP guidance on nitrosamine‑drug‑substance‑related impurities for apixaban .

Investigations into Plasmin‑Dependent Fibrinolysis Modulation

Deploy the compound as a potent plasmin inhibitor (Ki 4.90 nM) to dissect the role of plasmin in fibrinolysis‑coagulation crosstalk. This scenario is justified by the compound's uniquely potent anti‑plasmin activity, which is absent in all marketed FXa‑selective anticoagulants [1].

Structure‑Activity Relationship Benchmarking in Benzamide FXa Inhibitor Programs

Use the compound as a well‑characterized benchmark for medicinal chemistry campaigns exploring the impact of 4‑position substitution on the benzamide scaffold. The quantified SAR data showing the 4‑methyl group's contribution to FXa, thrombin, and plasmin binding make it an indispensable comparator for novel analog synthesis and profiling [2].

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.